2-Fluoro-6-(3-fluorophenoxy)aniline 2-Fluoro-6-(3-fluorophenoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1184275-63-5
VCID: VC4292781
InChI: InChI=1S/C12H9F2NO/c13-8-3-1-4-9(7-8)16-11-6-2-5-10(14)12(11)15/h1-7H,15H2
SMILES: C1=CC(=CC(=C1)F)OC2=C(C(=CC=C2)F)N
Molecular Formula: C12H9F2NO
Molecular Weight: 221.207

2-Fluoro-6-(3-fluorophenoxy)aniline

CAS No.: 1184275-63-5

Cat. No.: VC4292781

Molecular Formula: C12H9F2NO

Molecular Weight: 221.207

* For research use only. Not for human or veterinary use.

2-Fluoro-6-(3-fluorophenoxy)aniline - 1184275-63-5

Specification

CAS No. 1184275-63-5
Molecular Formula C12H9F2NO
Molecular Weight 221.207
IUPAC Name 2-fluoro-6-(3-fluorophenoxy)aniline
Standard InChI InChI=1S/C12H9F2NO/c13-8-3-1-4-9(7-8)16-11-6-2-5-10(14)12(11)15/h1-7H,15H2
Standard InChI Key NKWMOHIVQHFYRR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)OC2=C(C(=CC=C2)F)N

Introduction

Chemical Structure and Physicochemical Properties

2-Fluoro-6-(3-fluorophenoxy)aniline belongs to the class of diaryl ethers, featuring a fluorine atom at the 2-position of the aniline ring and a 3-fluorophenoxy group at the 6-position. The molecular formula is inferred as C₁₂H₉F₂NO, with a molecular weight of 221.21 g/mol, based on structural analogs . The compound likely exists as a crystalline solid at room temperature, given the tendency of fluorinated aromatics to exhibit higher melting points compared to non-fluorinated counterparts .

The electronic effects of the fluorine substituents significantly influence the compound’s reactivity. The ortho-fluorine on the aniline ring induces steric hindrance and electron-withdrawing effects, while the meta-fluorine on the phenoxy group modulates the electron density of the ether linkage. These features enhance stability against oxidative degradation and improve solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

The Suzuki–Miyaura reaction, widely used for constructing biaryl ethers, could also be adapted. This method employs a palladium catalyst to couple an aryl halide with a boronic acid derivative. For instance, 2-fluoro-6-bromoaniline might react with 3-fluorophenylboronic acid to yield the target compound.

Chemical Reactivity and Functionalization

The amine and fluorine substituents render 2-fluoro-6-(3-fluorophenoxy)aniline amenable to diverse chemical transformations:

Electrophilic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at the para and meta positions relative to the directing groups. For example, bromination with N-bromosuccinimide (NBS) could introduce bromine atoms for further functionalization.

Oxidation and Reduction

  • Oxidation: The amine group may oxidize to a nitroso or nitro compound under strong oxidizing conditions (e.g., KMnO₄).

  • Reduction: Catalytic hydrogenation could saturate the aromatic rings, though the fluorine substituents likely impede full reduction .

Derivatization for Drug Discovery

The primary amine serves as a handle for synthesizing Schiff bases, sulfonamides, or urea derivatives, enhancing bioactivity. For instance, condensation with aldehydes forms imines, which are intermediates in anticancer agent development .

Applications in Material Science

The compound’s electronic properties make it suitable for:

  • Organic Semiconductors: Fluorine’s electron-withdrawing nature improves charge transport in thin-film transistors .

  • Liquid Crystals: The rigid aromatic core and polar substituents enable stable mesophases in display technologies .

Comparison with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
2-(3-Fluorophenoxy)anilineC₁₂H₁₀FNO203.22Liquid at RT; used in polymer synthesis
3-Fluoro-4-(2-fluorophenoxy)anilineC₁₂H₉F₂NO221.21Solid (mp 88–89°C); synthesized via nitro reduction
2-Fluoro-4-bromo-N-(2-fluorobenzyl)anilineC₁₃H₁₀BrF₂N298.13Bromine enhances anticancer activity

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